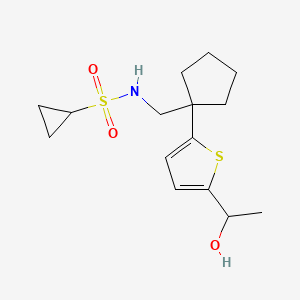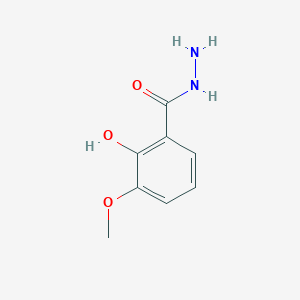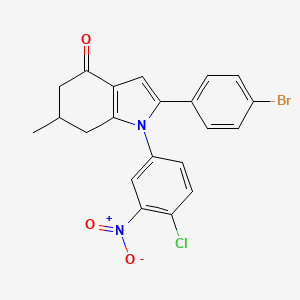
t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate
Vue d'ensemble
Description
T-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate, also known as BPP-3, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPP-3 is a piperazine-based compound that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with various biological targets, including enzymes and receptors. Studies have shown that t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the progression of cancer. t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. Additionally, t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Studies have shown that t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2, thereby reducing inflammation. Additionally, t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has been shown to have anti-oxidant properties, which may help to protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate in lab experiments is its potent anti-cancer activity, which makes it a useful tool for studying the mechanisms of cancer cell proliferation and apoptosis. Additionally, t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has been shown to have anti-inflammatory and anti-oxidant properties, which may be useful for studying the mechanisms of various inflammatory diseases. However, one of the limitations of using t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate in lab experiments is its potential toxicity, which may limit its use in certain experimental systems.
Orientations Futures
There are several future directions for the study of t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate. One area of research is the development of t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate derivatives with improved potency and selectivity for specific biological targets. Another area of research is the investigation of the potential use of t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms of action of t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate and its potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
T-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate exhibits potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has also been studied for its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
tert-butyl 4-[3-[(3-bromophenyl)methylamino]-4-nitrophenyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN4O4/c1-22(2,3)31-21(28)26-11-9-25(10-12-26)18-7-8-20(27(29)30)19(14-18)24-15-16-5-4-6-17(23)13-16/h4-8,13-14,24H,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEVNPSOCJOUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorobenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2675053.png)
![6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2675056.png)
![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2675058.png)
![2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2675059.png)


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(furan-2-yl)methyl]amino}benzoate](/img/structure/B2675065.png)




![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B2675074.png)
![2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2675075.png)